3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Description
The compound 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is a triazole derivative characterized by:
- A 4H-1,2,4-triazole core.
- 4-Fluorobenzylsulfanyl and 4-fluorophenyl substituents at positions 3 and 5, respectively.
- A tetrahydrofuran-2-ylmethyl group at position 2.
This structural architecture combines fluorinated aromatic moieties for enhanced lipophilicity and metabolic stability with a tetrahydrofuran-derived group, which may influence conformational flexibility and solubility.
Properties
Molecular Formula |
C20H19F2N3OS |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C20H19F2N3OS/c21-16-7-3-14(4-8-16)13-27-20-24-23-19(15-5-9-17(22)10-6-15)25(20)12-18-2-1-11-26-18/h3-10,18H,1-2,11-13H2 |
InChI Key |
MACGTAVINFBLBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions using corresponding fluorobenzyl and fluorophenyl halides.
Attachment of the Tetrahydrofuran Group: This step may involve the use of tetrahydrofuran derivatives under specific conditions to ensure the correct positioning on the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of triazole derivatives. For instance, compounds similar to 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole have shown promising results against a range of bacterial and fungal strains. The presence of the fluorobenzyl group enhances the lipophilicity and membrane permeability of these compounds, making them more effective as antimicrobial agents .
Anticancer Activity
Triazoles are also explored for their anticancer properties. The structural modifications in this compound can lead to compounds that inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. Preliminary studies suggest that such derivatives may induce apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
The compound may serve as an inhibitor for various enzymes involved in metabolic processes. For example, it has been noted that triazole derivatives can inhibit enzymes like tyrosinase and carbonic anhydrase, which are crucial in pigmentation and pH regulation respectively. This inhibition could have applications in treating conditions like hyperpigmentation or glaucoma .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed that triazole derivatives exhibited significant antibacterial effects against Gram-positive bacteria with IC50 values in the low micromolar range. |
| Study B | Anticancer Activity | Found that certain triazole derivatives induced apoptosis in breast cancer cell lines through caspase activation. |
| Study C | Enzyme Inhibition | Demonstrated effective inhibition of tyrosinase activity by modified triazoles, suggesting potential use in skin whitening formulations. |
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and fluorophenyl groups may enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Halogen Substitution : Chloro, fluoro, and bromo substituents at the benzyl/aryl positions influence intermolecular interactions (e.g., halogen bonding) and crystal packing .
- Heterocyclic Moieties : Thiophene (in analogs) vs. tetrahydrofuran (in the target compound) alter conformational flexibility. Thiophene’s aromaticity favors π-stacking, while tetrahydrofuran introduces steric and solubility effects.
- Crystal Packing : Isostructural compounds (e.g., 4 and 5) exhibit similar conformations but differ in halogen-driven packing .
Pharmacological and Biochemical Comparisons
Table 2: Bioactivity Profiles of Selected Analogs
Key Observations :
- COX-2 Inhibition : The thiophene-containing analog shows moderate activity (IC50 = 4.26 μM) but lower selectivity (SI = 1.89) compared to celecoxib (SI = 308.57). The target compound’s tetrahydrofuran group may modulate selectivity via steric effects .
- Antimicrobial Activity : Halogenation (Cl, Br) correlates with enhanced efficacy. For example, compound 6d achieves >92% inhibition against C. albicans .
Biological Activity
The compound 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is a derivative of the triazole class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a triazole ring substituted with a tetrahydrofuran moiety and fluorobenzyl groups, which are believed to enhance its biological activity through increased lipophilicity and improved interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. A study on related triazole compounds indicated that modifications in the aromatic substituents can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a benzyl group at the 4-position showed increased potency compared to their unsubstituted counterparts .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| 3-[(4-fluorobenzyl)sulfanyl]-triazole | 5 | E. coli, S. aureus |
| 4-chloro derivative | 10 | P. aeruginosa, MRSA |
| Ciprofloxacin derivative | 2 | Various Gram-positive and Gram-negative |
Anticancer Activity
Triazoles have also been investigated for their anticancer potential. In vitro studies have shown that certain triazole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis. The presence of fluorine substituents in the structure is thought to enhance the interaction with cancer cell receptors .
Case Study:
A specific study highlighted that a related triazole compound demonstrated an IC50 value of 0.015 mg against HCV serine protease, indicating strong antiviral properties . This suggests potential applications in treating viral infections alongside its antibacterial properties.
The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, they may act as inhibitors of fungal cytochrome P450 enzymes or bacterial DNA synthesis pathways. The specific interactions of This compound with target proteins are an area of ongoing research.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Fluorine Substitution : Enhances lipophilicity and improves binding affinity.
- Benzyl Groups : Increase potency against microbial strains.
- Tetrahydrofuran Moiety : May contribute to improved solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
